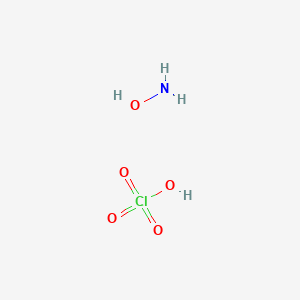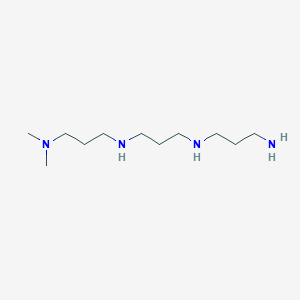
チオラン-3-カルボン酸
概要
説明
Thiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiolane, which is a saturated analog of thiophene
科学的研究の応用
Thiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique electronic properties.
作用機序
Target of Action
Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of Thiolane-3-carboxylic acid with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Thiolane-3-carboxylic acid, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of Thiolane-3-carboxylic acid at the molecular and cellular level are areas for future research.
Action Environment
It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of Thiolane-3-carboxylic acid may be influenced by environmental factors related to these applications.
生化学分析
Biochemical Properties
Thiolane-3-carboxylic acid participates in biochemical reactions, particularly in the synthesis of thiophene derivatives
Cellular Effects
Thiophene derivatives, which can be synthesized from Thiolane-3-carboxylic acid, have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Mechanism
It is known to participate in the synthesis of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
Thiolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiolane with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of thiolane-3-thiol using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, thiolane-3-carboxylic acid can be produced through the catalytic hydrogenation of thiophene-3-carboxylic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at elevated temperatures and pressures. The resulting thiolane-3-carboxylic acid is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to thiolane-3-methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thiolane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Thiolane-3-sulfoxide, thiolane-3-sulfone.
Reduction: Thiolane-3-methanol.
Substitution: Various substituted thiolane derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
Thiophene-3-carboxylic acid: An unsaturated analog with a similar structure but different electronic properties.
Thiolane-2-carboxylic acid: A positional isomer with the carboxyl group at the 2-position instead of the 3-position.
Thiolane-3-thiol: A thiol derivative with a thiol group instead of a carboxyl group.
Uniqueness
Thiolane-3-carboxylic acid is unique due to its combination of a sulfur-containing heterocyclic ring and a carboxyl functional group. This combination imparts distinct chemical reactivity and potential applications in various fields. Its saturated ring structure also differentiates it from unsaturated analogs like thiophene-3-carboxylic acid, providing different electronic and physical properties.
特性
IUPAC Name |
thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18133-20-5 | |
| Record name | thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)





![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)

